2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide
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Overview
Description
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide involves the inhibition of various enzymes and proteins that play a crucial role in cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of various pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α, leading to a decrease in inflammation. Additionally, this compound has been found to enhance the activity of various antioxidant enzymes, including superoxide dismutase and catalase, leading to a decrease in oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide in lab experiments include its high potency and specificity towards cancer cells, its ability to induce apoptosis, and its potential applications in various fields of science. However, the limitations of using this compound include its high cost, the need for specialized equipment and expertise for its synthesis and purification, and its potential toxicity towards healthy cells.
Future Directions
There are several future directions for the research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide. One potential direction is to investigate its potential applications in the treatment of other diseases, including infectious diseases and autoimmune disorders. Additionally, future research could focus on developing more efficient and cost-effective methods for the synthesis and purification of this compound. Finally, further studies could be conducted to investigate the potential side effects and toxicity of this compound towards healthy cells, leading to the development of safer and more effective treatments.
Conclusion
In conclusion, 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has shown significant potential in various fields of science. Its high potency and specificity towards cancer cells, its ability to induce apoptosis, and its potential applications in the treatment of various diseases make it a promising candidate for further research. However, its high cost, potential toxicity towards healthy cells, and the need for specialized equipment and expertise for its synthesis and purification present significant challenges that need to be addressed.
Synthesis Methods
The synthesis method of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide involves the reaction of 2-chlorobenzohydrazide, 2-methoxybenzoyl chloride, and potassium carbonate in the presence of acetonitrile. The reaction mixture is then heated at 80°C for 12 hours, and the resulting product is purified using column chromatography. This method yields a high purity product with a good yield.
Scientific Research Applications
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-19-13-7-6-12-18(19)24-21(27)14-8-2-3-9-15(14)22-25-20(26-29-22)16-10-4-5-11-17(16)23/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEFMRQGSVWFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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